10,12-Diphenyl-5,7-dioxa-3,9-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,9,11-pentaen-4-amine
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Overview
Description
10,12-Diphenyl-5,7-dioxa-3,9-diazatricyclo[64002,6]dodeca-1(8),2(6),3,9,11-pentaen-4-amine is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10,12-Diphenyl-5,7-dioxa-3,9-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,9,11-pentaen-4-amine typically involves multi-step organic reactions. One common method includes the condensation of appropriate precursors under controlled conditions to form the tricyclic core. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
10,12-Diphenyl-5,7-dioxa-3,9-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,9,11-pentaen-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted tricyclic compounds.
Scientific Research Applications
10,12-Diphenyl-5,7-dioxa-3,9-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,9,11-pentaen-4-amine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 10,12-Diphenyl-5,7-dioxa-3,9-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,9,11-pentaen-4-amine involves its interaction with specific molecular targets and pathways. The compound’s tricyclic structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 3,10-Dithia-5,12-diazatricyclo[7.3.0.0^2,6]dodeca-1,4,6,8,11-pentaen-4-amine
- 13-(N-Arylaminocarbonyl)-9-Methyl-11-Thioxo-8-Oxa-10,12-Diazatricyclo[7.3.1.0^2,7]Trideca-2,4,6-Trienes
Uniqueness
10,12-Diphenyl-5,7-dioxa-3,9-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,9,11-pentaen-4-amine is unique due to its specific arrangement of rings and heteroatoms, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
10,12-diphenyl-5,7-dioxa-3,9-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,9,11-pentaen-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O2/c21-20-23-17-16-14(12-7-3-1-4-8-12)11-15(13-9-5-2-6-10-13)22-18(16)24-19(17)25-20/h1-11H,(H2,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMAJUPWPAVHZQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C4=C(O3)OC(=N4)N)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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